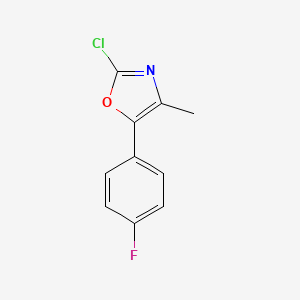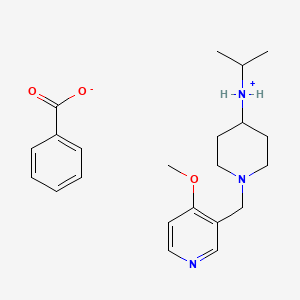
4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole is a synthetic organic compound. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions. Common starting materials might include substituted anilines and brominated compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in batch or continuous flow reactors. The process might include purification steps such as crystallization, distillation, or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
科学的研究の応用
Chemistry
In chemistry, 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, indazole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds might be used in the development of new materials or as intermediates in the synthesis of other chemicals.
作用機序
The mechanism of action of 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 4-Bromo-3,6-dimethyl-1H-indazole
- 5-(Trifluoromethyl)-1H-indazole
- 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole
Uniqueness
The uniqueness of 4-Bromo-3,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C15H16BrF3N2O |
|---|---|
分子量 |
377.20 g/mol |
IUPAC名 |
4-bromo-3,6-dimethyl-1-(oxan-2-yl)-5-(trifluoromethyl)indazole |
InChI |
InChI=1S/C15H16BrF3N2O/c1-8-7-10-12(14(16)13(8)15(17,18)19)9(2)20-21(10)11-5-3-4-6-22-11/h7,11H,3-6H2,1-2H3 |
InChIキー |
VFRIGNCLCWIPPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=NN2C3CCCCO3)C)C(=C1C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


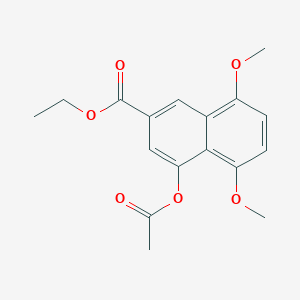
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)

![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)
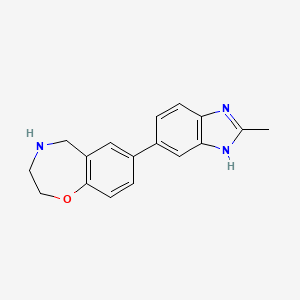
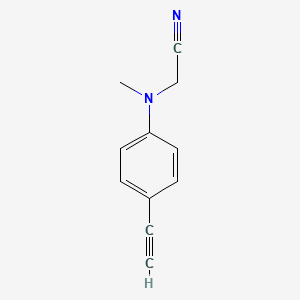
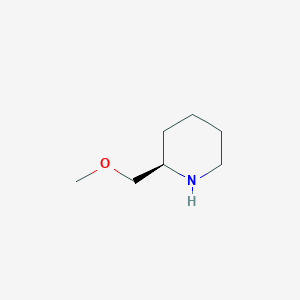
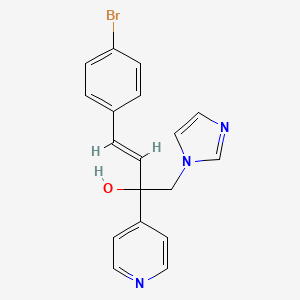
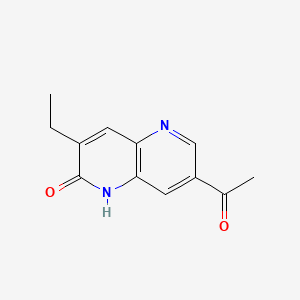
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)

![5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
